molecular formula C27H52O4 B3053148 2-Ethylhexyl nonyl sebacate CAS No. 5137-28-0

2-Ethylhexyl nonyl sebacate

Cat. No.: B3053148
CAS No.: 5137-28-0
M. Wt: 440.7 g/mol
InChI Key: NWWSFSWXVYZYQB-UHFFFAOYSA-N
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Description

2-Ethylhexyl nonyl sebacate is an organic compound that belongs to the class of esters. It is synthesized from sebacic acid and 2-ethylhexanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl nonyl sebacate typically involves the esterification of sebacic acid with 2-ethylhexanol. This reaction can be carried out under subcritical and near-critical conditions without the addition of external catalysts. The reaction is reversible and reaches equilibrium within an hour even at lower temperatures around 523 K .

Industrial Production Methods: In industrial settings, the production of this compound involves esterification followed by washing and dealcoholization processes. The reaction is often conducted in the presence of acid catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl nonyl sebacate primarily undergoes esterification reactions. It can also participate in oxidation and hydrolysis reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

    Esterification: this compound and water.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Hydrolysis: Sebacic acid and 2-ethylhexanol.

Scientific Research Applications

2-Ethylhexyl nonyl sebacate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 2-ethylhexyl nonyl sebacate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound interacts with cationic compounds through its ester groups, enhancing the plasticity and workability of the material .

Comparison with Similar Compounds

Uniqueness: 2-Ethylhexyl nonyl sebacate is unique due to its specific ester structure, which provides a balance of flexibility and durability. It is also notable for its environmentally friendly properties, making it a preferred choice in applications requiring biodegradable and non-toxic materials .

Properties

IUPAC Name

10-O-(2-ethylhexyl) 1-O-nonyl decanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O4/c1-4-7-9-10-13-16-19-23-30-26(28)21-17-14-11-12-15-18-22-27(29)31-24-25(6-3)20-8-5-2/h25H,4-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWSFSWXVYZYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCCC(=O)OCC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965669
Record name 2-Ethylhexyl nonyl decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5137-28-0
Record name 1-(2-Ethylhexyl) 10-nonyl decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5137-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl nonyl sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl nonyl decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl nonyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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